molecular formula C6H13N3O B172620 2-(Piperazin-2-yl)acetamide CAS No. 14465-85-1

2-(Piperazin-2-yl)acetamide

Cat. No. B172620
CAS RN: 14465-85-1
M. Wt: 143.19 g/mol
InChI Key: NMPGHGKEQNHEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperazin-2-yl)acetamide” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a derivative of piperazine, a compound that has been used as an anthelmintic agent .


Molecular Structure Analysis

The molecular structure of “2-(Piperazin-2-yl)acetamide” contains total 23 bond(s); 10 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 primary amide(s) (aliphatic), and 2 secondary amine(s) (aliphatic) .

Scientific Research Applications

Memory Enhancement

Li Ming-zhu (2008) synthesized a derivative of 2-(Piperazin-2-yl)acetamide and studied its effects on memory in mice. The compound was shown to enhance memory ability in mice, indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).

Acetylcholinesterase Inhibition

L. Yurttaş, Z. Kaplancıklı, and Y. Özkay (2013) synthesized new thiazole-piperazine derivatives and evaluated them as inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer’s disease. These compounds showed significant inhibition of acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Yurttaş, Kaplancıklı, & Özkay, 2013).

Anticonvulsant Properties

K. Kamiński et al. (2011) explored the anticonvulsant properties of new acetamide derivatives of 2-(Piperazin-2-yl)acetamide. These compounds, particularly one identified as 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, were found effective in preventing seizures in mice, indicating potential applications in epilepsy treatment (Kamiński et al., 2011).

Antimicrobial and Anticancer Activities

S. Mehta et al. (2019) synthesized a series of 2-(Piperazin-2-yl)acetamide derivatives and evaluated them for antimicrobial and anticancer activities. Some compounds displayed significant activity, suggesting their potential use in developing new antimicrobial and anticancer drugs (Mehta et al., 2019).

Antipsychotic Agents

K. Sekhar et al. (2008) synthesized N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides to develop novel atypical antipsychotic agents. These compounds showed promising activity in in vivo pharmacological tests on mice without inducing catalepsy, a side effect of many antipsychotic drugs (Sekhar et al., 2008).

Anti-inflammatory Agents

N. M. Raghavendra et al. (2012) conducted a study on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. These compounds demonstrated anti-inflammatory activity in vivo, highlighting their potential as new non-toxic anti-inflammatory agents (Raghavendra et al., 2012).

Alzheimer's Disease Therapy

Tarana Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds showed promise in the treatment of Alzheimer's disease due to their dual-function activity (Umar et al., 2019).

properties

IUPAC Name

2-piperazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)3-5-4-8-1-2-9-5/h5,8-9H,1-4H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPGHGKEQNHEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazin-2-yl)acetamide
Reactant of Route 2
2-(Piperazin-2-yl)acetamide
Reactant of Route 3
2-(Piperazin-2-yl)acetamide
Reactant of Route 4
2-(Piperazin-2-yl)acetamide
Reactant of Route 5
2-(Piperazin-2-yl)acetamide
Reactant of Route 6
2-(Piperazin-2-yl)acetamide

Citations

For This Compound
1
Citations
BK Chagaleti, MBR Reddy, V Saravanan… - Journal of …, 2023 - Taylor & Francis
Tuberculosis is a highly infectious disease other than HIV/AIDS and it is one of the top ten causes of death worldwide. Resistance development in the bacteria occurs because of genetic …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.